

Application Notes and Protocols: Synthesis of 4-Phthalimidobutyronitrile

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Compound of Interest

Compound Name: 4-Phthalimidobutyronitrile

Cat. No.: B1331353

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **4-Phthalimidobutyronitrile**, a valuable intermediate in organic synthesis and pharmaceutical research. The synthesis is based on the Gabriel synthesis, a robust method for the preparation of primary amines and their protected precursors.

Reaction Principle

The synthesis of **4-Phthalimidobutyronitrile** is achieved via a nucleophilic substitution reaction, specifically the Gabriel synthesis. In this method, the potassium salt of phthalimide serves as a nucleophile, attacking an alkyl halide. For this specific synthesis, potassium phthalimide is reacted with 4-chlorobutyronitrile. The phthalimide group acts as a protecting group for the amine, which can be deprotected in subsequent steps if required.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Potassium Phthalimide	C ₈ H ₄ KNO ₂	185.22	>300	N/A
4-Chlorobutyronitrile	C ₄ H ₆ ClN	103.55	N/A	176-178
4-Phthalimidobutyronitrile	C ₁₂ H ₁₀ N ₂ O ₂	214.22	114-116	N/A

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **4-Phthalimidobutyronitrile**.

Materials and Reagents

- Potassium phthalimide
- 4-Chlorobutyronitrile
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle

- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Standard laboratory glassware

Procedure

- Reaction Setup:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (18.5 g, 0.1 mol).
 - To the flask, add anhydrous N,N-dimethylformamide (DMF, 100 mL).
 - Stir the mixture to form a suspension.
- Addition of Alkyl Halide:
 - Add 4-chlorobutyronitrile (10.9 g, 0.105 mol) to the suspension.
- Reaction:
 - Heat the reaction mixture to 90-100 °C with continuous stirring.
 - Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.
 - Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with deionized water (2 x 100 mL) to remove any remaining DMF and inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.
 - Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold solvent.
 - Dry the purified **4-Phthalimidobutyronitrile** under vacuum to a constant weight.

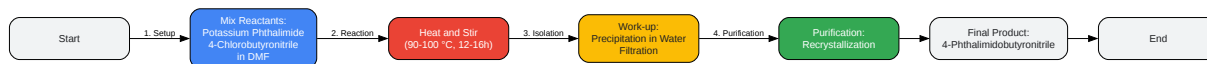
Characterization Data for 4-Phthalimidobutyronitrile

- Appearance: White to off-white solid.
- Melting Point: 114-116 °C
- ¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.85 (m, 2H, Ar-H), 7.76-7.73 (m, 2H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, N-CH₂), 2.51 (t, J = 7.2 Hz, 2H, CH₂-CN), 2.15 (quint, J = 7.0 Hz, 2H, CH₂).
- ¹³C NMR (CDCl₃, 100 MHz): δ 167.9, 134.2, 132.0, 123.5, 118.9, 37.2, 24.8, 15.1.
- IR (KBr, cm⁻¹): ~2245 (C≡N stretch), ~1770 and ~1715 (C=O, imide stretches).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **4-Phthalimidobutyronitrile**.

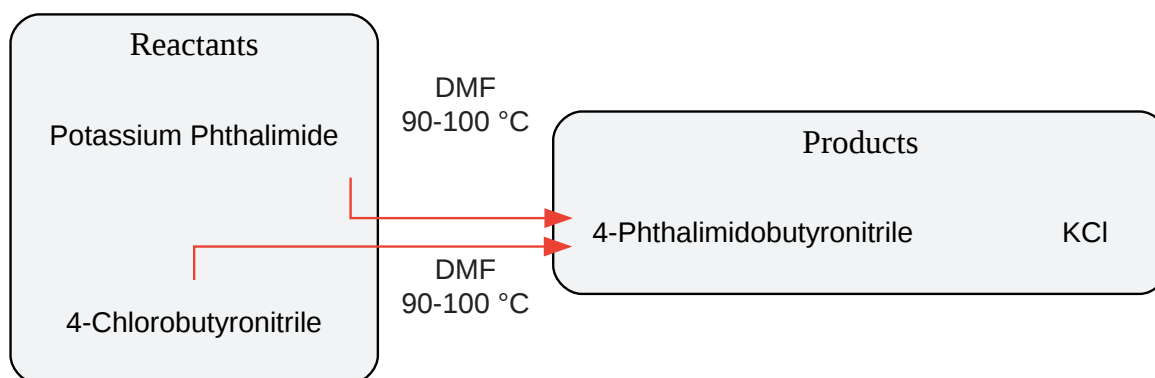


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Caption: Workflow for the synthesis of **4-Phthalimidobutyronitrile**.

Reaction Scheme

The logical relationship of the reactants and products is depicted in the following reaction scheme.



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Caption: Gabriel synthesis of **4-Phthalimidobutyronitrile**.

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